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Compound of Interest

Compound Name:
1,3,4,5-

Tetrahydrobenzo[cd]indazole

Cat. No.: B2630112 Get Quote

Disclaimer: Initial literature searches for the specific chemical scaffold, 1,3,4,5-
Tetrahydrobenzo[cd]indazole, yielded limited information regarding its direct therapeutic

targets and biological activities. The available research primarily consists of computational

studies from the late 1980s focusing on its electronic properties and tautomerism in the context

of dopamine receptor agonist research. Consequently, this guide expands its scope to the

broader, yet structurally related, class of tetrahydroindazoles, for which a more substantial body

of research on therapeutic applications exists. This information is intended to provide a

valuable starting point for researchers, scientists, and drug development professionals

interested in this chemical space.

Introduction to Tetrahydroindazoles
The tetrahydroindazole core is a privileged scaffold in medicinal chemistry, demonstrating a

wide range of biological activities. Its rigid, bicyclic structure provides a three-dimensional

framework that can be functionalized to achieve high affinity and selectivity for various

biological targets. This guide will delve into several key therapeutic targets that have been

successfully modulated by tetrahydroindazole derivatives, presenting quantitative data,

experimental methodologies, and visual representations of relevant pathways and workflows.
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Tetrahydroindazole derivatives have emerged as potent inhibitors of Cyclin-Dependent Kinase

2 (CDK2), a key regulator of cell cycle progression. The CDK2/cyclin A complex, in particular, is

crucial for DNA synthesis and the G1- to S-phase checkpoint.[1] Inhibition of this complex is a

promising strategy for cancer chemotherapy and has also been explored for the development

of non-hormonal male contraceptives, as CDK2 is essential for meiosis.[1]

Quantitative Data: CDK2 Inhibition by
Tetrahydroindazole Analogs

Compound CDK2/cyclin A Ki (μM) Notes

Hit Compound 3 2.3
Identified from a high-

throughput screen.[1]

Analog 53

Not explicitly stated, but

showed 2- to 10-fold improved

inhibitory activity compared to

hit 3.

Showed improved binding

affinity for CDK2.[1]

Analog 59

Not explicitly stated, but

showed 2- to 10-fold improved

inhibitory activity compared to

hit 3.

Showed improved binding

affinity for CDK2.[1]

Experimental Protocols
High-Throughput Screening for CDK2/cyclin A Inhibitors:

A high-throughput screen was utilized to identify initial hit compounds. The enzymatic activity of

CDK2/cyclin A was measured, and compounds that inhibited this activity were selected for

further analysis. Staurosporine was used as a positive control in these assays.[1]

CDK2/cyclin Complex Inhibition Assay:

The inhibitory activity of the synthesized tetrahydroindazole analogs against CDK2 in complex

with various cyclins (A1, E, and O) was evaluated. The assay measures the enzymatic activity

of the CDK2/cyclin complex, and the Ki values are determined from the dose-response curves.
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Signaling Pathway: CDK2 in Cell Cycle Regulation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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